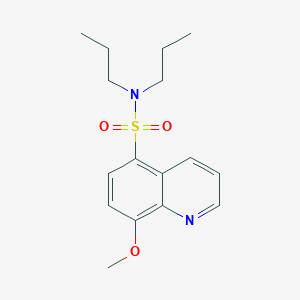

![molecular formula C22H25N3O2 B5562727 2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)

2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including palladium-catalyzed cascade reactions. Zhang et al. (2016) developed an efficient synthesis for a hybrid structure of indenone with imidazo[1,2-a]pyridine through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide (Zhang, X. Zhang, & Fan, 2016). Another notable synthesis involves the Cu-catalyzed formation of 3-formyl imidazo[1,2-a]pyridine from ethyl tertiary amines under aerobic oxidative conditions, showcasing the method's broad substrate scope and functional group tolerance (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines, including derivatives, typically features planar configurations that facilitate interactions through hydrogen bonding and other intermolecular forces. Fun et al. (2011) investigated the crystal structure of a 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, revealing how molecular chains are linked in the crystal through C—H⋯N interactions (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, Lei et al. (2016) demonstrated a copper-catalyzed selective cross-coupling with methyl hetarenes, a method that synthesizes C-3 carbonyl imidazo[1,2-a]pyridine derivatives, highlighting the structural motif's prevalence in natural products and pharmaceuticals (Lei, Mai, Yan, Mao, & Cao, 2016).

科学的研究の応用

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridines have been a focal point for the development of novel synthetic methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed cascade reactions, showcasing the versatility of the imidazo[1,2-a]pyridine core in generating complex heterocyclic structures with potential biological activity (Zhang, Zhang, & Fan, 2016). Additionally, a carbonylation approach toward the activation of Csp2-H and Csp3-H bonds has been reported, opening new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common motifs in natural products and pharmaceuticals (Lei, Mai, Yan, Mao, & Cao, 2016).

Pharmacological Applications

The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This underlines the potential of the scaffold for the development of novel therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Biological Activity

Novel selenylated imidazo[1,2-a]pyridines have been designed and synthesized, demonstrating promising activity against breast cancer cells. These compounds show high cytotoxicity and have been found to inhibit cell proliferation and induce apoptosis, establishing them as potential prototypes for anticancer therapy (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

特性

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-6-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16-5-3-7-20(11-16)27-15-18-6-4-10-24(13-18)22(26)19-8-9-21-23-17(2)12-25(21)14-19/h3,5,7-9,11-12,14,18H,4,6,10,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGDUBNBSMTOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CN4C=C(N=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

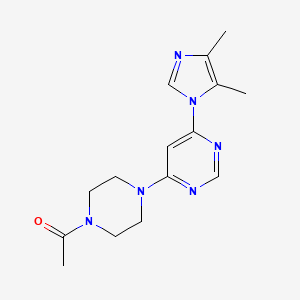

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

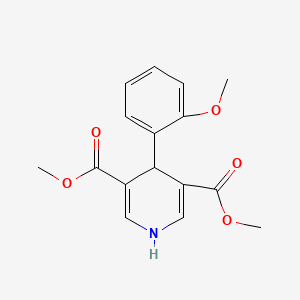

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

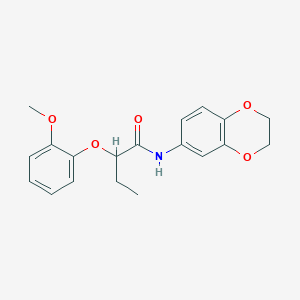

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)

![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)